6-Amino-4-nitronaphthalene-1-sulfonic acid 6-Amino-4-nitronaphthalene-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 93207-01-3
VCID: VC19224330
InChI: InChI=1S/C10H8N2O5S/c11-6-1-2-7-8(5-6)9(12(13)14)3-4-10(7)18(15,16)17/h1-5H,11H2,(H,15,16,17)
SMILES:
Molecular Formula: C10H8N2O5S
Molecular Weight: 268.25 g/mol

6-Amino-4-nitronaphthalene-1-sulfonic acid

CAS No.: 93207-01-3

Cat. No.: VC19224330

Molecular Formula: C10H8N2O5S

Molecular Weight: 268.25 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-nitronaphthalene-1-sulfonic acid - 93207-01-3

Specification

CAS No. 93207-01-3
Molecular Formula C10H8N2O5S
Molecular Weight 268.25 g/mol
IUPAC Name 6-amino-4-nitronaphthalene-1-sulfonic acid
Standard InChI InChI=1S/C10H8N2O5S/c11-6-1-2-7-8(5-6)9(12(13)14)3-4-10(7)18(15,16)17/h1-5H,11H2,(H,15,16,17)
Standard InChI Key ZTNPXMMAAOGWPD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2C=C1N)[N+](=O)[O-])S(=O)(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

6-Amino-4-nitronaphthalene-1-sulfonic acid belongs to the class of naphthalenesulfonic acids, distinguished by substituents at the 1-, 4-, and 6-positions of the naphthalene ring. The sulfonic acid group (-SO₃H) at position 1 contributes to its high water solubility in ionic form, while the electron-withdrawing nitro group (-NO₂) at position 4 and the electron-donating amino group (-NH₂) at position 6 create a unique electronic environment that influences its reactivity .

Molecular Geometry and Computational Analysis

The compound’s exact mass is 310.026 g/mol, and its XLogP3 value of 4.21 indicates a balance between hydrophobic aromatic regions and polar functional groups. Density functional theory (DFT) calculations predict that the nitro group adopts a planar configuration relative to the naphthalene ring, while the amino group may participate in intramolecular hydrogen bonding with adjacent sulfonic acid oxygen atoms . These interactions likely stabilize the molecule in aqueous solutions and influence its behavior in synthetic reactions.

Synthesis and Industrial Production

Historical Synthesis Routes

Early methods for synthesizing naphthalene sulfonic acid derivatives involved sequential sulfonation, nitration, and amination steps. For example, the trisulphonation of naphthalene with oleum (fuming sulfuric acid) at elevated temperatures (130–180°C) produces intermediates such as naphthalene-1,3,5-trisulphonic acid, which can undergo selective nitration . In one patented process, nitration with concentrated nitric acid in sulfuric acid at 35–38°C yields 8-nitronaphthalene-1,3,6-trisulphonic acid with a 96% yield when reaction times are carefully controlled . While this method targets a trisubstituted product, similar principles apply to the synthesis of 6-amino-4-nitronaphthalene-1-sulfonic acid, where selective functionalization is critical.

Modern Optimization Strategies

Contemporary approaches emphasize reaction interruption before full conversion to prevent over-nitration. For instance, diluting the nitration mixture with water and adjusting the pH to 5–10 using sodium hydroxide or ammonia quenches the reaction, preserving the desired substitution pattern . Alkali metal sulfates (e.g., Na₂SO₄) are often added to moderate reaction rates, particularly when using naphthalene sulfonic acid salts as starting materials . A typical discontinuous procedure achieves a space/time yield of 0.7–1.5 mol/L·h, with yields exceeding 90% under optimized conditions .

Table 1: Key Reaction Parameters for Nitration

ParameterValue/RangeRole in Synthesis
Temperature35–38°CControls nitration kinetics
Sulfuric Acid Concentration90–98% w/wSolvent and catalyst
Reaction Time130–180 minutesPrevents byproduct formation
pH Adjustment5–10 (post-reaction)Stabilizes sulfonic acid

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

The sulfonic acid group confers high solubility in polar solvents such as water, particularly at neutral or alkaline pH where the -SO₃⁻ form dominates. In contrast, the nitro and amino groups contribute to limited solubility in nonpolar organic solvents like hexane or toluene. The experimentally derived LogP of 4.21 aligns with computational predictions, reflecting a compound that partitions preferentially into aqueous phases despite its aromatic backbone.

Industrial Applications and Derivative Chemistry

Dye and Pigment Intermediates

6-Amino-4-nitronaphthalene-1-sulfonic acid serves as a precursor to azo dyes, where its amino group participates in diazotization reactions. Coupling with phenols or aromatic amines yields dyes with strong affinity for cellulose fibers, making it valuable in textile industries. For example, condensation with 2-naphthol under alkaline conditions produces a deep red dye used in cotton printing .

Pharmaceutical and Agrochemical Synthesis

The nitro group’s reducibility to an amine enables the synthesis of benzidine analogs, which are intermediates in non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, metallation at the sulfonic acid group facilitates the preparation of coordination complexes with herbicidal activity, though regulatory restrictions on nitroaromatics limit widespread agricultural use .

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